![molecular formula C20H23NO6 B5137179 2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene](/img/structure/B5137179.png)
2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Wirkmechanismus
2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene 118,551 acts as a competitive antagonist of the β2-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, including the activation of adenylate cyclase and the production of cyclic AMP.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects in various tissues and organs. These include the inhibition of smooth muscle relaxation in the airways, the inhibition of lipolysis in adipose tissue, and the inhibition of insulin secretion in the pancreas.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene 118,551 is a widely used β2-adrenergic receptor antagonist with a well-established pharmacological profile. Its selectivity for the β2-adrenergic receptor makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, like all pharmacological agents, this compound 118,551 has limitations in terms of its specificity and off-target effects, which must be taken into account when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene 118,551 in scientific research. One area of interest is the investigation of the role of β2-adrenergic receptor signaling in the regulation of glucose homeostasis and insulin sensitivity. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in the treatment of various diseases, including asthma and chronic obstructive pulmonary disease. Finally, the use of this compound 118,551 in combination with other pharmacological agents may provide insights into the complex signaling pathways that regulate β2-adrenergic receptor function in different tissues and organs.
Synthesemethoden
The synthesis of 2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene 118,551 involves several steps, including the reaction of 4-nitrophenol with epichlorohydrin to form 2-(4-nitrophenoxy)ethanol, which is then reacted with 2-(2-chloroethoxy)ethanol to form 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol. The final step involves the reaction of 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol with 4-(1-propen-1-yl)phenol in the presence of a base to form this compound 118,551.
Wissenschaftliche Forschungsanwendungen
2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene 118,551 is used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is commonly used as a reference compound in the development and validation of β2-adrenergic receptor assays, as well as in the investigation of the pharmacology of β2-adrenergic receptor ligands.
Eigenschaften
IUPAC Name |
2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-4-16-5-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-6-17(7-9-18)21(22)23/h3-10,15H,11-14H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNUAOAWQLSWPP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)
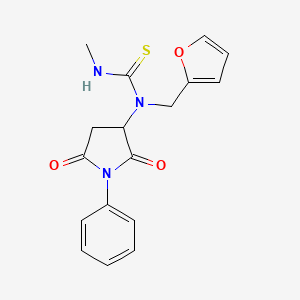


![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
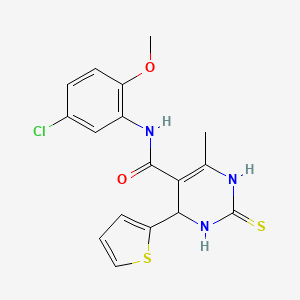
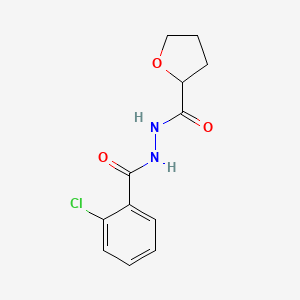
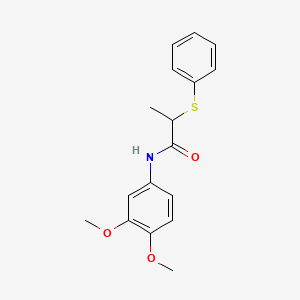
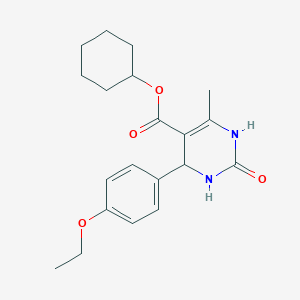
![4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5137172.png)
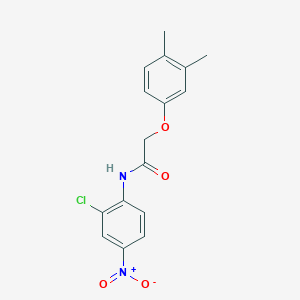
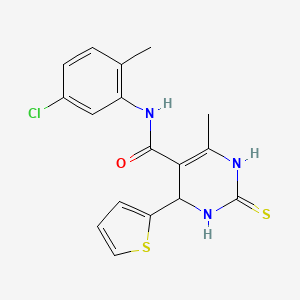
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5137185.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)
